N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide is an organic compound characterized by the presence of two furan rings and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide typically involves the reaction of 2,2-di(furan-2-yl)ethanol with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The double bond in the pent-4-enamide moiety can be reduced to form the corresponding alkane.
Substitution: The hydrogen atoms on the furan rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones
Reduction: Saturated amides
Substitution: Halogenated or nitrated furans
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide involves its interaction with specific molecular targets. The furan rings can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
- 2-(1-pentenyl)furan
- N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide is unique due to the presence of two furan rings, which can enhance its reactivity and potential biological activity. The combination of the furan rings with the pent-4-enamide moiety provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]pent-4-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-3-8-15(17)16-11-12(13-6-4-9-18-13)14-7-5-10-19-14/h2,4-7,9-10,12H,1,3,8,11H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYELSFVWSJTLPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC(C1=CC=CO1)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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